N-([1,1'-Biphenyl]-4-ylmethyl)-2-butoxyaniline
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Overview
Description
N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline is an organic compound that features a biphenyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline typically involves the reaction of [1,1’-biphenyl]-4-carbaldehyde with 2-butoxyaniline under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of automated systems can enhance the reproducibility and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline involves its interaction with specific molecular targets. The biphenyl group allows the compound to interact with hydrophobic pockets in proteins, while the aniline moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two connected phenyl rings.
N-Phenyl-2-butoxyaniline: Similar structure but lacks the biphenyl group.
4-Butoxyaniline: Contains the butoxy and aniline groups but lacks the biphenyl moiety.
Uniqueness
N-([1,1’-Biphenyl]-4-ylmethyl)-2-butoxyaniline is unique due to the presence of both the biphenyl and butoxyaniline groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
IUPAC Name |
2-butoxy-N-[(4-phenylphenyl)methyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-2-3-17-25-23-12-8-7-11-22(23)24-18-19-13-15-21(16-14-19)20-9-5-4-6-10-20/h4-16,24H,2-3,17-18H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQMWUQLWQEGCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NCC2=CC=C(C=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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